molecular formula C19H33N3O5S B6047562 Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate

Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate

Cat. No.: B6047562
M. Wt: 415.5 g/mol
InChI Key: UKDTUQNENYZRJA-UHFFFAOYSA-N
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Description

Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are a significant class of heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions

Chemical Reactions Analysis

Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules

  • Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.

  • Medicine: : The compound is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with enzymes and receptors makes it a promising lead compound in medicinal chemistry.

  • Industry: : In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its functional groups contribute to the material’s properties, such as adhesion and durability.

Mechanism of Action

The mechanism of action of Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The sulfonyl and methoxyethyl groups enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.

Comparison with Similar Compounds

Methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate can be compared with other imidazole derivatives, such as:

  • Methyl 2-methyl-2-(4-nitroimidazol-1-yl)propanoate: : This compound has a similar imidazole ring but differs in its functional groups, leading to different chemical reactivity and applications.

  • 1-Methyl-1H-imidazole-2-carboxylate: : This compound lacks the piperidine ring and sulfonyl group, making it less versatile in terms of chemical modifications.

  • 2-(1-Methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: : This compound contains an additional thiadiazole ring, which imparts unique properties, such as enhanced biological activity.

Properties

IUPAC Name

methyl 1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O5S/c1-19(2,3)14-28(24,25)18-20-12-16(22(18)10-11-26-4)13-21-8-6-15(7-9-21)17(23)27-5/h12,15H,6-11,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDTUQNENYZRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS(=O)(=O)C1=NC=C(N1CCOC)CN2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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